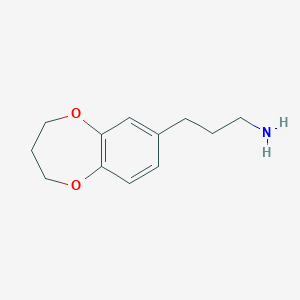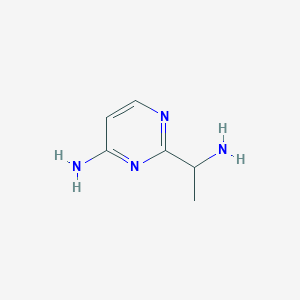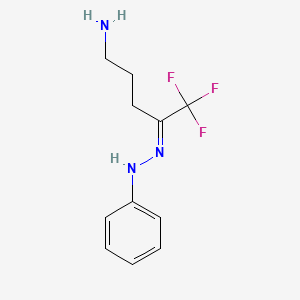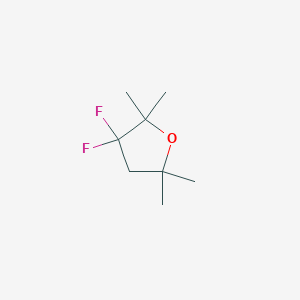
3,3-Difluoro-2,2,5,5-tetramethyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2,2,5,5-tetramethyloxolane is a heterocyclic organic compound with the molecular formula C₈H₁₄F₂O It is a derivative of oxolane (tetrahydrofuran) where two fluorine atoms and four methyl groups replace hydrogen atoms on the carbon atoms adjacent to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluoro-2,2,5,5-tetramethyloxolane can be synthesized through the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts. Zeolites have been shown to be particularly high yielding, but sulfuric acid can also be used . The reaction typically involves heating the diol in the presence of the acid catalyst to facilitate the ring closure and formation of the oxolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3,3-Difluoro-2,2,5,5-tetramethyloxolane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its unique chemical properties.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 3,3-Difluoro-2,2,5,5-tetramethyloxolane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyloxolane: A non-fluorinated analog with similar structural features but different chemical properties due to the absence of fluorine atoms.
3,3,4,4-Tetramethyltetrahydrofuran: Another derivative of tetrahydrofuran with different substitution patterns.
Uniqueness
3,3-Difluoro-2,2,5,5-tetramethyloxolane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various applications where fluorinated compounds are desired.
Properties
Molecular Formula |
C8H14F2O |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
3,3-difluoro-2,2,5,5-tetramethyloxolane |
InChI |
InChI=1S/C8H14F2O/c1-6(2)5-8(9,10)7(3,4)11-6/h5H2,1-4H3 |
InChI Key |
DFPLTPBIXMZTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13231576.png)
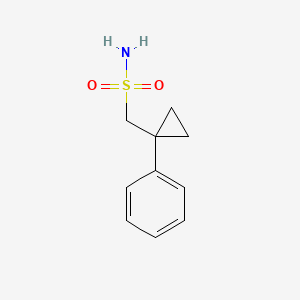

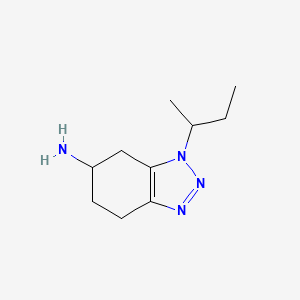
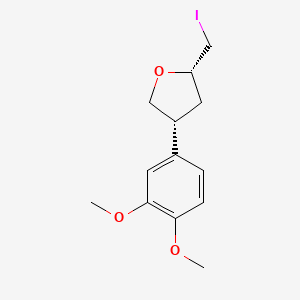
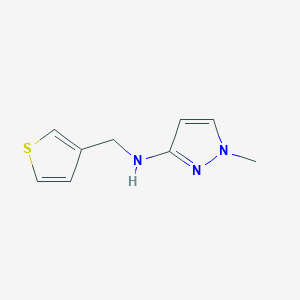
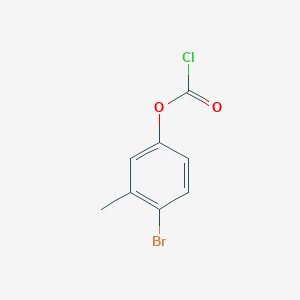
![2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13231614.png)
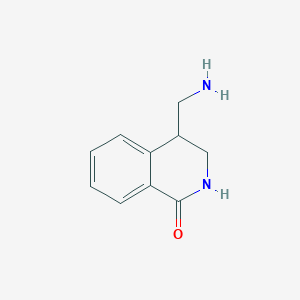
![1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13231631.png)

